

Application Notes and Protocols for Gas Chromatography Analysis of 1,5-Dodecanediol

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Compound of Interest

Compound Name: 1,5-Dodecanediol

Cat. No.: B15363581

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Introduction

1,5-Dodecanediol is a long-chain aliphatic diol with applications in various chemical syntheses and as a potential component in pharmaceutical and cosmetic formulations. Accurate and reliable quantification of **1,5-Dodecanediol** is crucial for quality control, formulation development, and stability studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the two hydroxyl groups in **1,5-Dodecanediol**, direct analysis can be challenging, often resulting in poor peak shape and column bleed.^[1] Derivatization is a key step to convert the polar hydroxyl groups into less polar, more volatile derivatives, making the analyte more amenable to GC analysis.^{[2][3][4]}

This document provides detailed protocols for the analysis of **1,5-Dodecanediol** using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

Experimental Workflow

The general workflow for the GC analysis of **1,5-Dodecanediol** involves sample preparation, including a critical derivatization step, followed by instrumental analysis and data processing.



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Caption: General workflow for the GC analysis of **1,5-Dodecanediol**.

Method 1: Quantitative Analysis by GC-FID

This method is suitable for the accurate quantification of **1,5-Dodecanediol** in various sample matrices.

Experimental Protocol

1. Materials and Reagents

- **1,5-Dodecanediol** standard
- Internal Standard (IS): 1,12-Dodecanediol
- Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Solvent: Dichloromethane (DCM), HPLC grade
- Nitrogen gas, high purity
- GC vials with inserts and caps

2. Standard and Sample Preparation

- Stock Solutions: Prepare stock solutions of **1,5-Dodecanediol** and the internal standard (1,12-Dodecanediol) at a concentration of 1 mg/mL in dichloromethane.

- Calibration Standards: Prepare a series of calibration standards by diluting the **1,5-Dodecanediol** stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 25 µg/mL.
- Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in dichloromethane to achieve an expected **1,5-Dodecanediol** concentration within the calibration range. Add the internal standard to a final concentration of 25 µg/mL.

3. Derivatization Procedure

- Transfer 100 µL of the standard or sample solution into a GC vial.
- Add 100 µL of BSTFA + 1% TMCS to the vial.^[4]
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 30 minutes in a heating block or oven.
- Cool the vial to room temperature before placing it in the GC autosampler.

4. GC-FID Instrumentation and Conditions The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter	Condition
Gas Chromatograph	Agilent 6890N or equivalent
Column	HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[5][6]
Carrier Gas	Nitrogen or Helium, at a constant flow rate of 1.5 mL/min[7]
Inlet Mode	Splitless
Inlet Temperature	270°C[7]
Injection Volume	1 µL
Oven Program	- Initial Temperature: 80°C, hold for 1 min- Ramp: 5°C/min to 310°C- Hold: 20 min at 310°C[7]
Detector	Flame Ionization Detector (FID)
Detector Temperature	300°C
Auxiliary Gases (FID)	Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N ₂): 30 mL/min

Quantitative Data Summary

The following table summarizes typical performance data for the GC-FID analysis of derivatized **1,5-Dodecanediol**. These values are illustrative and should be determined for each specific laboratory setup.

Parameter	Typical Value
Retention Time (TMS-derivative)	~15 - 20 min (approx.)
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 1.5 $\mu\text{g/mL}$
Precision (%RSD)	< 5%
Accuracy (Recovery)	95 - 105%

Method 2: Confirmatory Analysis by GC-MS

This method is used to confirm the identity of **1,5-Dodecanediol** by providing mass spectral data.

Experimental Protocol

The sample and standard preparation, including the derivatization procedure, are the same as for the GC-FID method.

1. GC-MS Instrumentation and Conditions

Parameter	Condition
Gas Chromatograph	Thermo Fisher Trace 1310 or equivalent
Mass Spectrometer	Single Quadrupole or Ion Trap MS
Column	Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7]
Carrier Gas	Helium, at a constant flow rate of 1.5 mL/min[7]
Inlet Mode	Splitless
Inlet Temperature	270°C[7]
Injection Volume	1 µL
Oven Program	- Initial Temperature: 80°C, hold for 1 min- Ramp: 5°C/min to 310°C- Hold: 20 min at 310°C[7]
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50 - 550

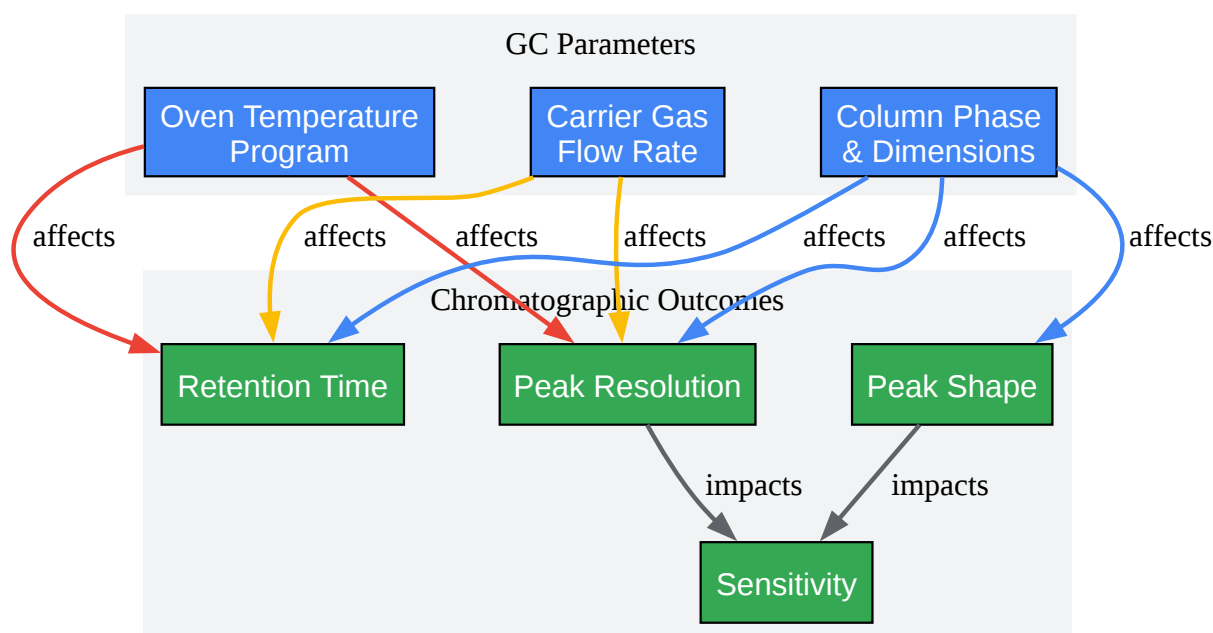
Mass Spectral Data

The identity of the bis-trimethylsilyl (TMS) derivative of **1,5-Dodecanediol** can be confirmed by its characteristic mass spectrum. Key fragment ions should be identified and compared to a reference spectrum.

Parameter	Description
Molecular Ion (M ⁺)	Expected at m/z 346 (for C ₁₈ H ₄₂ O ₂ Si ₂)
Key Fragment Ions	Look for characteristic fragments resulting from cleavage of the TMS groups and the alkyl chain.

Logical Relationships in GC Method Development

The selection of GC parameters has a direct impact on the quality of the chromatographic separation. The following diagram illustrates these relationships.



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Caption: Influence of GC parameters on chromatographic results.

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